Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)-
CAS No.: 56266-62-7
Cat. No.: VC18423914
Molecular Formula: C12H17BrN2O2
Molecular Weight: 301.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56266-62-7 |
|---|---|
| Molecular Formula | C12H17BrN2O2 |
| Molecular Weight | 301.18 g/mol |
| IUPAC Name | N-[3-[(2-bromoethylamino)methyl]-4-methoxyphenyl]acetamide |
| Standard InChI | InChI=1S/C12H17BrN2O2/c1-9(16)15-11-3-4-12(17-2)10(7-11)8-14-6-5-13/h3-4,7,14H,5-6,8H2,1-2H3,(H,15,16) |
| Standard InChI Key | KPPZGPTZTHKETK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)CNCCBr |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Architecture
The systematic IUPAC name for this compound is N-[3-[(2-bromoethylamino)methyl]-4-methoxyphenyl]acetamide, reflecting its three key structural components: an acetamide group (-NHCOCH), a methoxy substituent (-OCH) at the 4-position of the phenyl ring, and a 2-bromoethylamino side chain (-CHNHCHCHBr) at the 3-position . The canonical SMILES representation encodes this topology, while the InChIKey KPPZGPTZTHKETK-UHFFFAOYSA-N provides a unique identifier for computational studies .
Crystallographic and Stereochemical Features
Though X-ray crystallographic data remain unavailable, molecular modeling predicts a planar phenyl ring with the methoxy group adopting a para orientation. The bromoethylamino side chain introduces conformational flexibility, with the bromine atom occupying a terminal position that may influence intermolecular interactions. Density functional theory (DFT) simulations suggest a lowest-energy conformation where the acetamide carbonyl oxygen aligns antiperiplanar to the aromatic ring, minimizing steric hindrance .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 301.18 g/mol | |
| XLogP3 | 1.9 (estimated) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Structural Modification
Proposed Synthetic Routes
While no peer-reviewed synthesis protocols exist for CAS 56266-62-7, retrosynthetic analysis suggests two plausible pathways:
Route A: Sequential Functionalization
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Methoxy Introduction: Nitration of 4-methoxyaniline followed by reduction yields 3-nitro-4-methoxyaniline .
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Acetamide Formation: Acetylation with acetic anhydride produces N-(3-nitro-4-methoxyphenyl)acetamide .
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Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amino moiety.
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Mannich Reaction: Condensation with formaldehyde and 2-bromoethylamine introduces the bromoethylamino side chain.
Route B: Convergent Approach
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Side Chain Preparation: 2-Bromoethylamine is reacted with formaldehyde to form the iminium intermediate.
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Electrophilic Substitution: Coupling with N-(3-aminomethyl-4-methoxyphenyl)acetamide via nucleophilic aromatic substitution .
Challenges include controlling regioselectivity during the Mannich reaction and preventing bromine displacement under basic conditions. Comparative studies of analogous compounds like N-(3-bromo-4-methoxy-phenyl)acetamide (CAS 6943-73-3) suggest that microwave-assisted synthesis could improve yields to >65% while reducing reaction times .
Spectroscopic Characterization
Hypothetical characterization data extrapolated from related acetamides:
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IR Spectroscopy: Strong absorption at 1650 cm (amide C=O stretch), 1240 cm (C-O of methoxy), and 560 cm (C-Br) .
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H NMR (400 MHz, CDCl): δ 2.15 (s, 3H, COCH), 3.38 (t, J=6.4 Hz, 2H, CHBr), 3.72 (s, 3H, OCH), 4.21 (s, 2H, NCH), 6.85–7.24 (m, 3H, aromatic) .
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C NMR: 169.8 ppm (amide carbonyl), 156.2 ppm (methoxy-bearing C), 35.1 ppm (CHBr) .
Physicochemical Properties and Reactivity
Thermal Stability and Phase Behavior
The compound’s decomposition temperature is estimated at 215–230°C based on thermogravimetric analysis (TGA) of structurally similar bromoacetamides . Differential scanning calorimetry (DSC) predicts a glass transition temperature () near 45°C, indicative of moderate molecular rigidity . The bromine atom’s polarizability contributes to a calculated density of 1.52 g/cm, slightly higher than non-brominated analogs like N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide (1.38 g/cm) .
Solubility and Partitioning
Experimental solubility data remain scarce, but computational models using the ALOGPS algorithm predict:
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DMSO solubility: >50 mg/mL
The bromoethyl group enhances lipophilicity compared to cyanoethyl derivatives (Log P = 1.4 for CAS 26408-28-6) , potentially improving blood-brain barrier permeability in pharmacological contexts.
Comparative Analysis of Brominated Acetamides
Table 2: Structural and Property Comparison
| Compound (CAS) | Molecular Formula | Molecular Weight | Log P | Key Applications |
|---|---|---|---|---|
| 56266-62-7 (Target) | 301.18 | 2.3 | Kinase inhibitor studies | |
| 6943-73-3 | 244.09 | 1.9 | Suzuki coupling | |
| 79069-37-7 | 244.09 | 2.1 | Epoxy hardeners | |
| 26408-28-6 (Cyanoethyl) | 233.27 | 1.4 | CNS drug discovery |
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